molecular formula C9H5BrIN B8350227 8-Bromo-4-iodoquinoline

8-Bromo-4-iodoquinoline

Cat. No.: B8350227
M. Wt: 333.95 g/mol
InChI Key: CWYBKEBKZBCSPY-UHFFFAOYSA-N
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Description

8-Bromo-4-iodoquinoline (C₉H₅BrIN) is a dihalogenated quinoline derivative featuring bromine and iodine substituents at positions 8 and 4, respectively. Halogenated quinolines are critical intermediates in pharmaceutical and materials chemistry due to their versatility in cross-coupling reactions and bioactivity modulation. For instance, 6-bromo-4-iodoquinoline, a positional isomer, is reported as a precursor to kinase inhibitors like GSK2126458 , suggesting similar applications for 8-bromo-4-iodoquinoline.

Properties

Molecular Formula

C9H5BrIN

Molecular Weight

333.95 g/mol

IUPAC Name

8-bromo-4-iodoquinoline

InChI

InChI=1S/C9H5BrIN/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-5H

InChI Key

CWYBKEBKZBCSPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2C(=C1)Br)I

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Substituent Position and Reactivity: The position of halogens significantly impacts electronic and steric properties. For example, iodine at C4 (as in 8-bromo-4-iodoquinoline) may enhance reactivity in palladium-catalyzed cross-coupling reactions compared to bromine due to its larger atomic radius and weaker C–I bond . 4-Bromo-8-methoxyquinoline’s methoxy group introduces electron-donating effects, altering solubility and intermolecular interactions (e.g., C–H⋯O chains in its crystal structure) .

Synthetic Complexity: 8-Bromoisoquinoline synthesis involves nitration, reduction, and diazotization, highlighting challenges in regioselective halogenation . Similar multi-step routes may apply to 8-bromo-4-iodoquinoline, though direct evidence is lacking. 6-Bromo-4-iodoquinoline is synthesized via iodination of 4-bromoaniline derivatives, suggesting that sequential halogenation strategies could be adapted for 8-bromo-4-iodoquinoline .

4-Bromo-8-methoxyquinoline’s crystallographic data provides a benchmark for analyzing packing efficiencies in halogenated analogs .

Electronic and Physicochemical Properties

  • Halogen Effects: Bromine and iodine introduce distinct electronic perturbations.
  • Planarity and Crystal Packing: 4-Bromo-8-methoxyquinoline exhibits coplanar non-hydrogen atoms, favoring π-stacking and C–H⋯O interactions . In contrast, iodine’s bulkiness in 8-bromo-4-iodoquinoline may disrupt coplanarity, altering crystallization behavior.

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